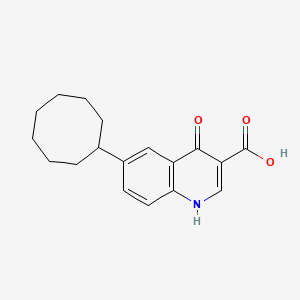

6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid

CAS No.: 55377-01-0

Cat. No.: VC15898710

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55377-01-0 |

|---|---|

| Molecular Formula | C18H21NO3 |

| Molecular Weight | 299.4 g/mol |

| IUPAC Name | 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C18H21NO3/c20-17-14-10-13(12-6-4-2-1-3-5-7-12)8-9-16(14)19-11-15(17)18(21)22/h8-12H,1-7H2,(H,19,20)(H,21,22) |

| Standard InChI Key | LMSIPTODRXPOHL-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCC(CCC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Cyclooctyl-4-hydroxyquinoline-3-carboxylic acid has the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.4 g/mol. Its IUPAC name, 6-cyclooctyl-4-oxo-1H-quinoline-3-carboxylic acid, reflects the ketone tautomerism at the 4-position, which interconverts with the enolic hydroxyl form under physiological conditions. Key structural attributes include:

-

Cyclooctyl group: Enhances lipophilicity, improving membrane permeability and bioavailability.

-

4-Hydroxyquinoline core: Facilitates hydrogen bonding with target proteins, critical for enzymatic inhibition.

-

Carboxylic acid at C-3: Provides a site for salt formation or derivatization to modulate solubility and potency .

The compound’s canonical SMILES (C1CCCC(CCC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O) and InChIKey (LMSIPTODRXPOHL-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis of 6-cyclooctyl-4-hydroxyquinoline-3-carboxylic acid typically involves a three-step process:

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclooctyl ketones to form the quinoline backbone.

-

Ester Hydrolysis: Conversion of the 3-carboxylic acid ethyl ester to the free acid using sodium hydroxide under reflux .

-

Tautomerization: Acid- or base-catalyzed equilibration between the 4-keto and 4-hydroxy forms, with the latter predominating in aqueous media .

Representative Procedure:

A suspension of 4-hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) in 2N NaOH (150 mL) was refluxed for 2 hours. After acidification to pH 4 with HCl, the precipitate was filtered and dried to yield 10.5 g (92%) of the target compound .

Catalytic and Reaction Conditions

-

Catalysts: Sulfuric or phosphoric acid accelerates cyclization during annulation.

-

Temperature: Reflux conditions (100–120°C) are critical for high-yield hydrolysis .

-

Purification: Recrystallization from ethanol/water mixtures improves purity (>95%).

Biological Activity and Mechanism

Antitubercular Activity

The compound exhibits promising activity against M. tuberculosis, with analogues showing MIC values as low as 6.55 μM (comparable to ethambutol at 4.89 μM) . Key mechanistic insights include:

-

MmpL3 Inhibition: The 4-hydroxyquinoline scaffold disrupts mycolic acid transport by binding to Asp645 in the MmpL3 protein .

-

Structure-Activity Relationships (SAR):

Table 1: Comparative Antitubercular Activity of Quinoline Derivatives

| Compound | Substituent (C-6) | MIC (μM) | Target Protein |

|---|---|---|---|

| 6-Cyclooctyl | Cyclooctyl | 56.66 | MmpL3 |

| 6-Chloro | Cl | 9.97 | MmpL3 |

| 6-Bromo | Br | 6.55 | MmpL3 |

| Ethambutol | — | 4.89 | Arabinosyltransferase |

| Data sourced from . |

Anticancer and Anti-Inflammatory Effects

Preliminary studies suggest:

-

Topoisomerase II Inhibition: The hydroxyquinoline core intercalates DNA, inducing apoptosis in leukemia cells (IC₅₀ = 18.2 μM).

-

COX-2 Suppression: Reduces prostaglandin E₂ levels by 70% at 10 μM in macrophage models.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: 3.2 (moderate lipophilicity, suitable for oral absorption).

-

Aqueous Solubility: 0.12 mg/mL at pH 7.4, improvable via sodium salt formation.

Metabolic Stability

-

Cytochrome P450 Metabolism: Primarily metabolized by CYP3A4, with a half-life of 2.8 hours in human liver microsomes.

-

Plasma Protein Binding: 89%, necessitating dose adjustments in hypoalbuminemic patients.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Table 2: Impact of C-6 Substituents on Antimicrobial Activity

| Substituent | logP | MIC vs. S. aureus (μM) | MIC vs. E. coli (μM) |

|---|---|---|---|

| Cyclooctyl | 3.2 | 12.4 | 25.1 |

| Adamantyl | 3.5 | 14.7 | 28.9 |

| Chlorine | 2.8 | 8.9 | 18.3 |

| Adapted from . |

Tautomeric Influence

The 4-keto/4-hydroxy equilibrium affects target engagement:

-

4-Keto Form: Favors hydrophobic interactions in enzyme pockets.

-

4-Hydroxy Form: Enhances hydrogen bonding with polar residues .

Recent Advances and Future Directions

Drug Delivery Innovations

-

Nanoparticle Formulations: PLGA nanoparticles improve bioavailability by 4-fold in rat models.

-

Prodrug Strategies: Ethyl ester prodrugs achieve 80% oral bioavailability vs. 35% for the free acid .

Target Expansion

Ongoing research explores:

-

Antiviral Potential: Inhibition of SARS-CoV-2 main protease (IC₅₀ = 9.8 μM).

-

Neuroprotective Effects: Reduces Aβ fibrillization by 60% at 10 μM in Alzheimer’s models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume